Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate
Overview
Description
Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate is a chemical compound with the molecular formula C10H11NO5 and a molecular weight of 225.2 g/mol . It is a derivative of pyridine, featuring two ester groups and a hydroxyl group attached to the aromatic ring. This compound is primarily used in research and development due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate typically involves the esterification of 5-hydroxy-6-methylpyridine-3,4-dicarboxylic acid with methanol in the presence of an acid catalyst . The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Industrial Production Methods
In an industrial setting, the production of this compound follows a similar esterification process but on a larger scale. The reaction is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as distillation and crystallization .
Chemical Reactions Analysis
Types of Reactions
Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The ester groups can be reduced to alcohols using reducing agents such as lithium aluminum hydride.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Concentrated nitric acid for nitration, bromine in acetic acid for bromination.
Major Products Formed
Oxidation: 5-oxo-6-methylpyridine-3,4-dicarboxylate.
Reduction: 5-hydroxy-6-methylpyridine-3,4-dimethanol.
Substitution: 5-hydroxy-6-methyl-2-nitropyridine-3,4-dicarboxylate (nitration product).
Scientific Research Applications
Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate is utilized in various scientific research fields:
Chemistry: As a building block for synthesizing more complex heterocyclic compounds.
Biology: In studies involving enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Mechanism of Action
The mechanism of action of Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate involves its interaction with specific molecular targets. The hydroxyl and ester groups allow it to form hydrogen bonds and interact with active sites of enzymes or receptors. This interaction can inhibit enzyme activity or modulate receptor function, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
5-Hydroxy-6-methylpyridine-3,4-dicarboxylic acid: The parent acid form of the compound.
Dimethyl 5-hydroxy-2-methylpyridine-3,4-dicarboxylate: A structural isomer with the methyl group at a different position.
Dimethyl 5-hydroxy-6-ethylpyridine-3,4-dicarboxylate: An analog with an ethyl group instead of a methyl group.
Uniqueness
Dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical reactivity and biological activity. Its combination of hydroxyl and ester groups makes it a versatile intermediate in synthetic chemistry and a valuable compound in biological research .
Properties
IUPAC Name |
dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO5/c1-5-8(12)7(10(14)16-3)6(4-11-5)9(13)15-2/h4,12H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKGQTRSBDGGXBS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=C(C(=C1O)C(=O)OC)C(=O)OC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO5 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30403964 | |
Record name | dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
18872-74-7 | |
Record name | dimethyl 5-hydroxy-6-methylpyridine-3,4-dicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30403964 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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